ELN 441958 is derived from mirtazapine through a series of synthetic modifications aimed at enhancing its pharmacological properties. It falls under the category of tetracyclic antidepressants, which are characterized by their unique four-ring structure that facilitates interaction with various neurotransmitter receptors. The compound's chemical identity can be described by its molecular formula, , and it is identified by the CAS number 913064-52-8.
The synthesis of ELN 441958 involves several key steps:
Industrial production methods mirror these laboratory techniques but are optimized for scale, focusing on maximizing yield and purity through controlled reaction conditions, solvent selection, and purification techniques like crystallization and chromatography .
The molecular structure of ELN 441958 can be represented using its canonical and isomeric SMILES notation:
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4
CN1CCN2[C@H](C1)C3=CC=CC=C3CC4=C2N=CC=C4
The compound's three-dimensional conformation plays a crucial role in its interaction with biological targets. The tetracyclic framework allows for diverse interactions with neurotransmitter receptors, which is essential for its antidepressant activity.
ELN 441958 participates in various chemical reactions typical of tetracyclic compounds. These may include:
The reactions are generally facilitated under controlled conditions to ensure high yields and selectivity towards desired products .
The mechanism of action for ELN 441958 primarily involves modulation of neurotransmitter systems. It acts as an antagonist at certain serotonin receptors (notably serotonin receptor subtype 2) while enhancing norepinephrine transmission. This dual action contributes to its antidepressant effects by balancing neurotransmitter levels in the brain, which is crucial for mood regulation.
Research indicates that compounds like ELN 441958 may also influence neuroplasticity, potentially offering additional therapeutic benefits in treating depression .
ELN 441958 exhibits several notable physical and chemical properties:
These properties are critical for determining formulation strategies for pharmaceutical applications .
ELN 441958 has several applications in scientific research:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6